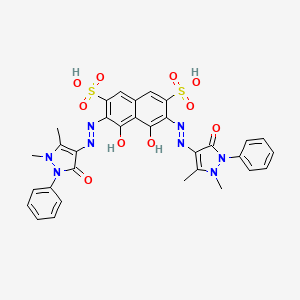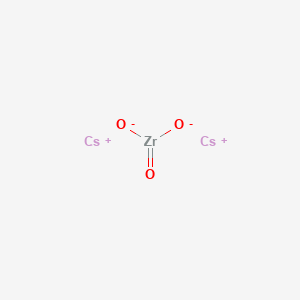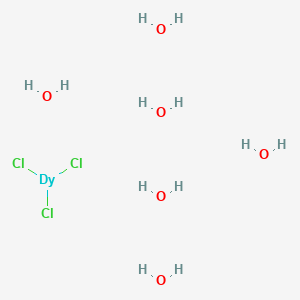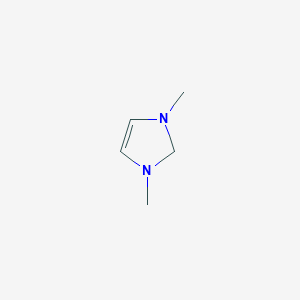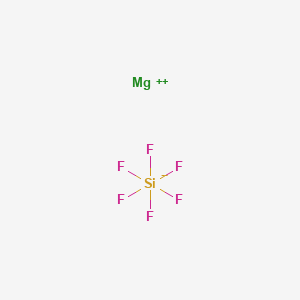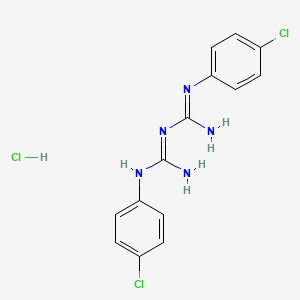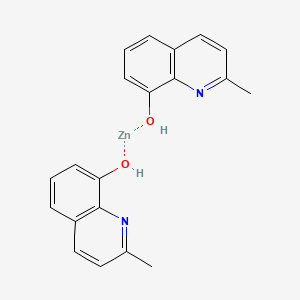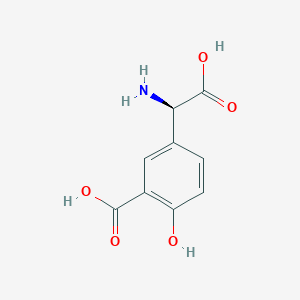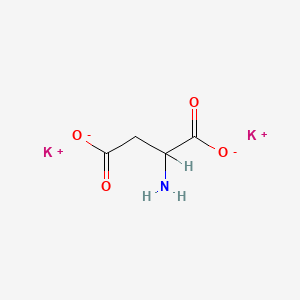
二钾基-2-氨基丁二酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium 2-aminobutanedioate, also known as dipotassium aspartate, is a chemical compound with the molecular formula C4H10KNO5. It is a white crystalline solid that is typically alkaline in solution. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
科学研究应用
Dipotassium 2-aminobutanedioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It serves as a buffer in biological assays and experiments.
Medicine: It is explored for its potential therapeutic effects and as a supplement in certain medical conditions.
Industry: It is used in the production of various industrial chemicals and as a stabilizer in formulations.
作用机制
Target of Action
Dipotassium 2-aminobutanedioate, also known as Potassium aspartate , is primarily used as a supplement to treat conditions like hypokalemia or hyperammonemia .
Mode of Action
It is known that potassium aspartate plays a role in maintaining the electrolyte balance in the body and may aid in the transport of potassium into cells .
Biochemical Pathways
It is suggested that it may play a role in the regulation of intracellular potassium levels .
Result of Action
It is known to be used in the treatment of hypokalemia and hyperammonemia , suggesting it may have effects on potassium and ammonia levels in the body.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of dipotassium 2-aminobutanedioate typically involves the neutralization of aspartic acid with potassium hydroxide. The reaction is carried out in an aqueous solution, followed by crystallization to obtain the pure compound. The general reaction can be represented as:
Aspartic Acid+2KOH→Dipotassium 2-aminobutanedioate+2H2O
Industrial Production Methods: In industrial settings, the production of dipotassium 2-aminobutanedioate follows a similar route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The crystallized product is then dried and packaged for use in various applications .
化学反应分析
Types of Reactions: Dipotassium 2-aminobutanedioate can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-compounds.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-compounds, while reduction can produce amine derivatives .
相似化合物的比较
- Dipotassium glycyrrhizinate
- Dipotassium hydrogen phosphate
- Dipotassium oxalate
Comparison: Dipotassium 2-aminobutanedioate is unique due to its specific amino and carboxylate functional groups, which confer distinct chemical reactivity and biological activity. Compared to other dipotassium salts, it has a higher affinity for metal ions and a broader range of applications in both scientific research and industrial processes .
属性
CAS 编号 |
14434-35-6 |
|---|---|
分子式 |
C4H6KNO4 |
分子量 |
171.19 g/mol |
IUPAC 名称 |
potassium;2-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI 键 |
TXXVQZSTAVIHFD-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+] |
手性 SMILES |
[H+].[H+].C([C@@H](C(=O)[O-])N)C(=O)[O-].C([C@@H](C(=O)[O-])N)C(=O)[O-].O.[K+].[K+] |
规范 SMILES |
C(C(C(=O)[O-])N)C(=O)O.[K+] |
相关CAS编号 |
923-09-1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

